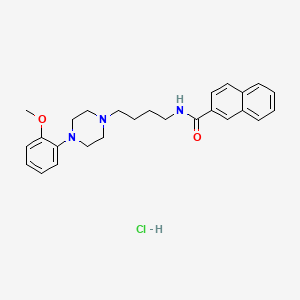

2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride

Vue d'ensemble

Description

Il agit comme un agoniste partiel puissant et sélectif des récepteurs de la dopamine D3 avec une activité intrinsèque in vitro d'environ 0,6 et présente une affinité environ 70 fois plus élevée pour les récepteurs de la dopamine D3 que pour les récepteurs de la dopamine D2 . BP 897 a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement de la dépendance à la cocaïne .

Mécanisme D'action

Target of Action

BP-897, also known as 20PLE5W821 or 2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride, is a potent selective dopamine D3 receptor partial agonist . The dopamine D3 receptor is a protein that is encoded by the DRD3 gene in humans . This receptor is located in the brain and plays a crucial role in the dopaminergic neurotransmission .

Mode of Action

BP-897 interacts with its primary target, the dopamine D3 receptor, by binding to it . It has an in vitro intrinsic activity of 0.6 and 70x greater affinity for D3 over D2 receptors . This interaction results in a decrease in the production of cyclic AMP (cAMP), a second messenger important for many biological processes .

Pharmacokinetics

It is known that bp-897 is used in scientific research and has been mainly used in the study of treatments for cocaine addiction .

Result of Action

BP-897’s action on the dopamine D3 receptor has been shown to attenuate the discriminative stimulus effects of cocaine and D-amphetamine . It has also been found to reduce cocaine-seeking behavior in rats, without producing reinforcement on its own . These effects suggest that BP-897 could potentially be used in the treatment of cocaine addiction .

Analyse Biochimique

Biochemical Properties

BP-897 displays significant intrinsic activity at the human dopamine D3 receptor by decreasing forskolin-stimulated cAMP levels and by stimulating mitogenesis of dopamine D3-expressing NG108-15 cells . It has a high selectivity for the dopamine D3 versus D2 receptors .

Cellular Effects

BP-897 has shown to have effects on various types of cells and cellular processes. It inhibits cAMP accumulation induced by forskolin and increases mitogenesis in NG 108-15 cells . These effects suggest that BP-897 may have a role in influencing cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

BP-897 exerts its effects at the molecular level through its interaction with dopamine D3 receptors. It has an in vitro intrinsic activity of 0.6 and 70x greater affinity for D3 over D2 receptors . It is suspected to have partial agonist or antagonist activity in vivo .

Dosage Effects in Animal Models

In animal models, BP-897 has been shown to reduce cocaine-seeking behavior without producing reinforcement on its own

Méthodes De Préparation

Voies de synthèse et conditions de réaction

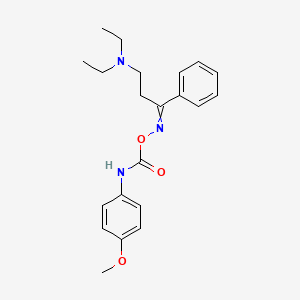

La synthèse du BP 897 implique plusieurs étapes clés :

Formation de l'intermédiaire pipérazine : L'étape initiale implique la réaction de la 2-méthoxyphénylamine avec le 1,4-dibromobutane pour former l'intermédiaire 4-(2-méthoxyphényl)pipérazine.

Couplage avec l'acide naphtalène-2-carboxylique : L'intermédiaire est ensuite couplé à l'acide naphtalène-2-carboxylique en utilisant un agent de couplage tel que la N,N'-dicyclohexylcarbodiimide (DCC) pour former le produit final, le BP 897.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques du BP 897 ne soient pas largement documentées, la synthèse suit généralement les procédures à l'échelle du laboratoire avec une optimisation pour la production à plus grande échelle. Cela peut impliquer l'utilisation d'agents de couplage plus efficaces et de techniques de purification pour garantir un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions

BP 897 subit principalement les types de réactions suivants :

Réactions de substitution : Le cycle pipérazine du BP 897 peut subir des réactions de substitution, en particulier au niveau des atomes d'azote.

Réactions d'oxydation et de réduction : Le groupe méthoxy sur le cycle phényle peut être oxydé pour former les dérivés phénols correspondants.

Réactifs et conditions courantes

Réactions de substitution : Les réactifs courants comprennent les halogénoalcanes et les chlorures d'acyle, généralement en conditions basiques.

Réactions d'oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés pour l'oxydation.

Principaux produits

Produits de substitution : Dérivés avec divers groupes alkyles ou acyles liés au cycle pipérazine.

Produits d'oxydation : Dérivés phénols formés à partir de l'oxydation du groupe méthoxy.

Applications de la recherche scientifique

BP 897 présente un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans l'étude des ligands des récepteurs de la dopamine et de leurs interactions.

Biologie : Étudié pour ses effets sur les récepteurs de la dopamine et les voies de signalisation associées.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement de la dépendance à la cocaïne et d'autres troubles de l'usage de substances.

Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant les récepteurs de la dopamine.

Mécanisme d'action

BP 897 exerce ses effets en se liant sélectivement aux récepteurs de la dopamine D3. Il agit comme un agoniste partiel, ce qui signifie qu'il peut activer le récepteur, mais dans une moindre mesure que le ligand naturel, la dopamine. Cette activation partielle contribue à moduler la signalisation de la dopamine sans provoquer les effets complets de la dopamine. La forte sélectivité du BP 897 pour les récepteurs de la dopamine D3 par rapport aux récepteurs de la dopamine D2 est cruciale pour son potentiel thérapeutique, car elle minimise les effets secondaires indésirables associés à l'activation des récepteurs de la dopamine D2 .

Applications De Recherche Scientifique

BP 897 has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in the study of dopamine receptor ligands and their interactions.

Biology: Investigated for its effects on dopamine receptors and related signaling pathways.

Medicine: Explored for its potential therapeutic applications in treating cocaine addiction and other substance use disorders.

Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors.

Comparaison Avec Des Composés Similaires

Composés similaires

SB-277,011-A : Un antagoniste puissant et sélectif des récepteurs de la dopamine D3.

FAUC 346 : Un autre ligand sélectif des récepteurs de la dopamine D3 avec des propriétés de liaison similaires.

Unicité du BP 897

BP 897 est unique en raison de son activité d'agoniste partiel au niveau des récepteurs de la dopamine D3, ce qui lui permet de moduler la signalisation de la dopamine sans activer complètement le récepteur. Cette propriété le rend particulièrement utile pour étudier le rôle des récepteurs de la dopamine D3 dans la dépendance et d'autres troubles neurologiques. Contrairement aux agonistes complets ou aux antagonistes, BP 897 offre une approche équilibrée de la modulation des récepteurs, ce qui peut être avantageux dans les applications thérapeutiques .

Propriétés

IUPAC Name |

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O2/c1-31-25-11-5-4-10-24(25)29-18-16-28(17-19-29)15-7-6-14-27-26(30)23-13-12-21-8-2-3-9-22(21)20-23/h2-5,8-13,20H,6-7,14-19H2,1H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHDKMDLOJSCGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192384-87-5, 314776-92-6 | |

| Record name | DO-687 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192384875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BP897 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DO-687 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FVL90IM8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

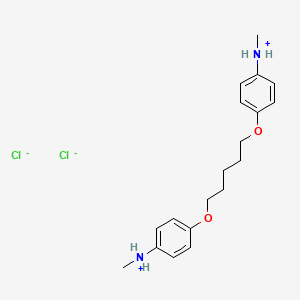

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: BP-897 primarily targets the dopamine D3 receptor (D3R) [, , , , ].

A: D3R is primarily expressed in limbic brain regions associated with cognitive and emotional functions, including reward processing. These regions are implicated in drug addiction, making D3R a potential target for therapeutic intervention [, , , , ].

A: Preclinical studies in rats demonstrate that BP-897 reduces cocaine-seeking behavior, particularly when triggered by drug-associated cues, without exhibiting intrinsic rewarding effects itself [, , , , ]. This suggests a potential role for BP-897 in reducing relapse vulnerability.

A: Yes, preclinical studies show that BP-897 also blocks the expression of conditioned place preference (CPP) induced by amphetamine and morphine in rats, further supporting its potential in treating drug addiction [, , ].

A: Studies show that a D3R antagonist, SB 277011-A, but not BP-897, blocks cue-induced reinstatement of nicotine-seeking in rats []. This suggests that while D3R antagonism may be beneficial, the partial agonist activity of BP-897 might not be sufficient for treating nicotine addiction.

ANone: The molecular formula of BP-897 is C24H31N3O2 • HCl, and its molecular weight is 441.99 g/mol.

A: BP-897's structure consists of an aryl residue, an amide moiety, a spacer region, and an amine residue. The extended and linear conformation within the aliphatic or aryl spacers is crucial for its D3R selectivity [, ].

A: Yes, research has explored modifications to the spacer and aryl moieties of BP-897, resulting in compounds with enhanced affinity and selectivity for D3R [, ]. For instance, incorporating more rigid aryl acrylamide derivatives led to (sub)nanomolar D3R affinity [].

A: Yes, [18F]fluoroethoxy-substituted radioligands of BP-897 have been synthesized for potential use in Positron Emission Tomography (PET) imaging studies to investigate D3R distribution and occupancy in the brain [, ].

A: Besides D3R, BP-897 exhibits moderate affinity for 5-HT1A receptors, α1 and α2 adrenergic receptors []. These interactions, although less prominent than its D3R binding, might contribute to its overall pharmacological effects.

ANone: While BP-897 shows promise in preclinical models, it is essential to consider potential limitations:

- Partial Agonist Activity: The partial agonist activity of BP-897 might not be as effective as a full antagonist in blocking D3R, particularly in the context of nicotine addiction [].

- Off-Target Effects: BP-897's interaction with other neurotransmitter systems could lead to unintended side effects [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1667399.png)